4-(2-Methylpropyl)piperazine-1-carbonyl chloride

Molecular Weight Stoichiometry Process Chemistry

4-(2-Methylpropyl)piperazine-1-carbonyl chloride (CAS 1503471‑32‑6) is an N‑isobutyl‑substituted piperazine‑1‑carbonyl chloride with the molecular formula C₉H₁₇ClN₂O and a molecular weight of 204.70 g mol⁻¹. It belongs to the class of reactive acyl chloride intermediates used predominantly in pharmaceutical and fine‑chemical synthesis.

Molecular Formula C9H17ClN2O
Molecular Weight 204.70 g/mol
Cat. No. B13318630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropyl)piperazine-1-carbonyl chloride
Molecular FormulaC9H17ClN2O
Molecular Weight204.70 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)C(=O)Cl
InChIInChI=1S/C9H17ClN2O/c1-8(2)7-11-3-5-12(6-4-11)9(10)13/h8H,3-7H2,1-2H3
InChIKeyMUOWGIVTLIRRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpropyl)piperazine-1-carbonyl chloride – CAS 1503471-32-6 Procurement & Selection Baseline


4-(2-Methylpropyl)piperazine-1-carbonyl chloride (CAS 1503471‑32‑6) is an N‑isobutyl‑substituted piperazine‑1‑carbonyl chloride with the molecular formula C₉H₁₇ClN₂O and a molecular weight of 204.70 g mol⁻¹ . It belongs to the class of reactive acyl chloride intermediates used predominantly in pharmaceutical and fine‑chemical synthesis . The compound features a carbonyl chloride group at the 1‑position of the piperazine ring and an isobutyl (2‑methylpropyl) group at the 4‑position, which confers distinct steric and electronic properties relative to its closest N‑alkyl and N‑acyl analogs .

Why In‑Class Piperazine Carbonyl Chlorides Cannot Simply Substitute for 4‑(2‑Methylpropyl)piperazine‑1‑carbonyl chloride


Piperazine‑1‑carbonyl chlorides are not interchangeable building blocks because the N‑4 substituent directly modulates the electrophilicity of the carbonyl chloride, the solubility of the intermediate, and the steric environment during amidation or urea formation [1]. The isobutyl group in 4‑(2‑methylpropyl)piperazine‑1‑carbonyl chloride provides a branched alkyl architecture that differs substantially from the linear or smaller N‑alkyl analogs (e.g., methyl, ethyl), affecting both reaction kinetics and the lipophilicity of downstream products [2]. Procurement of a generic piperazine carbonyl chloride without the specific isobutyl substitution therefore risks altered reaction yields, different impurity profiles, and compromised physicochemical properties of the final target molecule .

Quantitative Differentiation Evidence for 4‑(2‑Methylpropyl)piperazine‑1‑carbonyl chloride Versus Closest Analogs


Molecular Weight Differentials Drive Molar Stoichiometry Precision in Multi‑Step Synthesis

The molecular weight of 4‑(2‑methylpropyl)piperazine‑1‑carbonyl chloride (204.70 g mol⁻¹) is approximately 26 % higher than that of 4‑methylpiperazine‑1‑carbonyl chloride (162.62 g mol⁻¹) and 38 % higher than piperazine‑1‑carbonyl chloride (148.59 g mol⁻¹). This mass difference directly affects molar equivalents in acylation reactions: for a 1 mmol reaction, the target compound requires 204.7 mg versus 162.6 mg for the 4‑methyl analog . When scaling to multi‑kilogram campaigns, this results in proportionally higher mass input but also ensures a different dilution factor that can influence reaction heat management and mixing dynamics [1].

Molecular Weight Stoichiometry Process Chemistry

N‑Isobutyl Substitution Increases Lipophilicity and Alters Downstream ADME Profile Potential

The N‑isobutyl group contributes approximately 0.8–1.0 additional log P units compared to an N‑methyl substituent on the piperazine ring, based on fragment‑based calculations . This increase in lipophilicity is inherited by amide or urea products derived from the carbonyl chloride, which can significantly enhance blood‑brain barrier permeability of the final compound. For example, piperazine‑based CNS agents show a 3‑ to 10‑fold increase in brain‑to‑plasma ratio when the N‑alkyl chain is extended from methyl to isobutyl [1]. While no direct experimental log P measurement exists for the title compound itself, the computed AlogP of the free base analog (1‑isobutylpiperazine) is 1.43, compared to 0.45 for 1‑methylpiperazine .

Lipophilicity Drug Design Physicochemical Properties

Purity Specification Variability Impacts Procurement Decision Thresholds

The minimum purity specification reported for 4‑(2‑methylpropyl)piperazine‑1‑carbonyl chloride by multiple suppliers is 95 % (GC or HPLC) . In contrast, the structurally simpler 4‑methylpiperazine‑1‑carbonyl chloride is routinely available at ≥99.0 % purity (HPLC) from multiple manufacturers [1]. This 4 percentage‑point purity gap is meaningful: at 95 % purity, a 1‑gram batch contains up to 50 mg of unspecified impurities, whereas the 4‑methyl analog at 99 % purity limits impurities to 10 mg per gram. For early‑stage medicinal chemistry, this may be acceptable, but for process development or GMP intermediate use, the impurity burden must be factored into procurement decisions .

Purity Specification Quality Control Procurement

Branched Isobutyl Group Provides Superior Steric Shielding of the Piperazine Nitrogen During Acylation

The tertiary carbon of the isobutyl substituent introduces greater steric bulk adjacent to the piperazine N‑4 nitrogen compared to linear N‑alkyl chains (methyl, ethyl, n‑propyl). This steric shielding has been exploited in medicinal chemistry to reduce undesirable N‑oxide formation during oxidative metabolism of final drug candidates [1]. In the context of the carbonyl chloride intermediate, the increased steric demand can suppress competing nucleophilic attack at the N‑4 position during amidation reactions, potentially improving regioselectivity when the piperazine ring bears additional reactive functionality [2]. The Taft steric parameter (Es) for isobutyl (−1.24) is substantially more negative than for ethyl (−0.90) or methyl (−1.24), though methyl's value is comparable [3]. However, the branched topology of isobutyl provides a different steric footprint that can be advantageous for specific binding pocket interactions in the final bioactive molecule.

Steric Effects Reaction Selectivity Synthetic Chemistry

Supplier Network and Lead Time Differentiate Procurement Feasibility

4‑(2‑Methylpropyl)piperazine‑1‑carbonyl chloride is available from a limited number of specialty suppliers, with typical lead times of 1–2 weeks for gram quantities and pricing at approximately $381 per gram at 95 % purity . In contrast, 4‑methylpiperazine‑1‑carbonyl chloride is a catalog item from major chemical suppliers with same‑day or next‑day shipping at significantly lower cost (typically <$100 per gram for ≥97 % purity) . This supply‑chain asymmetry means that rapid analoging efforts may be bottlenecked if the isobutyl derivative is not pre‑ordered. However, the limited supplier base also indicates that the compound is a specialized intermediate rather than a commodity, which may correlate with less competition for the resulting intellectual property space .

Supply Chain Lead Time Bulk Availability

Optimal Application Scenarios for 4‑(2‑Methylpropyl)piperazine‑1‑carbonyl chloride Procurement


Synthesis of CNS‑Penetrant Piperazine Carboxamides for Neurological Drug Discovery

Programs targeting GPCRs, ion channels, or transporters in the central nervous system benefit from the increased lipophilicity conferred by the isobutyl group. The title compound serves as the acylating agent to install the N‑isobutylpiperazine‑carbonyl motif, which has been associated with enhanced blood‑brain barrier permeability in multiple chemotypes [1]. Procurement of this specific intermediate avoids the need for post‑coupling N‑alkylation, which can be low‑yielding and generate dialkylated by‑products.

Preparation of Sterically Demanding Piperazine‑Urea Derivatives for Target Engagement Studies

When the biological target requires a branched alkyl group at the piperazine 4‑position to achieve optimal shape complementarity, 4‑(2‑methylpropyl)piperazine‑1‑carbonyl chloride provides the most direct synthetic entry. The steric bulk of the isobutyl group can reduce off‑target binding to related receptor subtypes, as demonstrated in structure‑activity relationship studies of piperazine‑based Cav2.2 calcium channel blockers [2].

Custom Library Synthesis for Hit‑to‑Lead Optimization Where Methyl and Ethyl Analogs Have Failed

In medicinal chemistry campaigns where the 4‑methyl and 4‑ethyl piperazine analogs have shown insufficient potency or selectivity, the isobutyl derivative offers a rational step‑up in steric and lipophilic properties. The compound's 95 % purity specification is adequate for parallel synthesis and initial biological screening, with re‑purification performed only on confirmed hits .

Process Development for Scale‑Up of N‑Isobutylpiperazine‑Containing APIs

For late‑stage lead candidates containing the N‑isobutylpiperazine‑carbonyl substructure, procuring the pre‑formed carbonyl chloride eliminates the need to handle phosgene or triphosgene in‑house for the acylation step. The molecular weight difference of 204.70 g mol⁻¹ must be accounted for in batch calculations when transitioning from smaller alkyl analogs .

Quote Request

Request a Quote for 4-(2-Methylpropyl)piperazine-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.